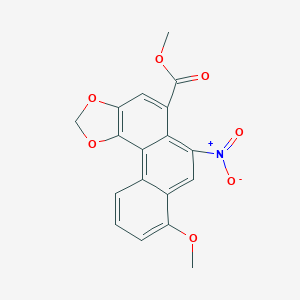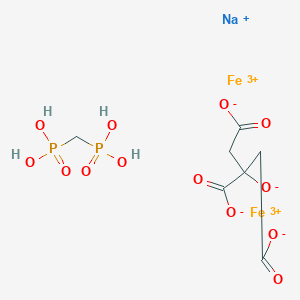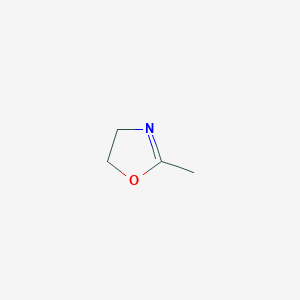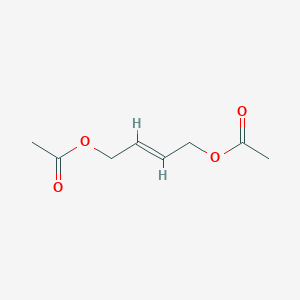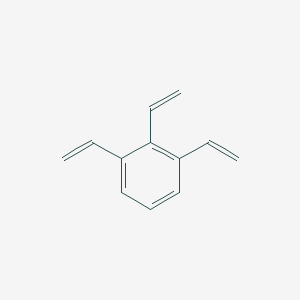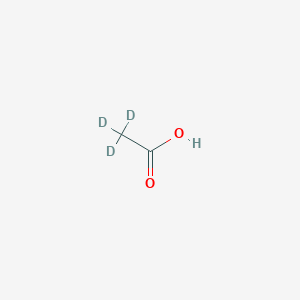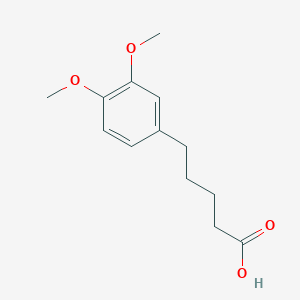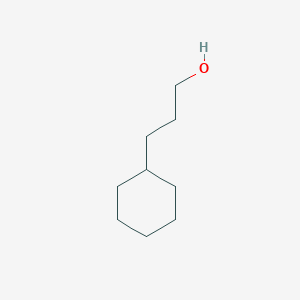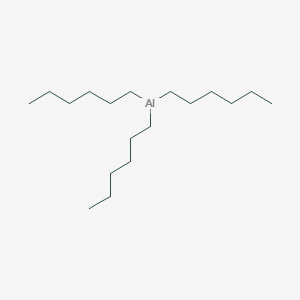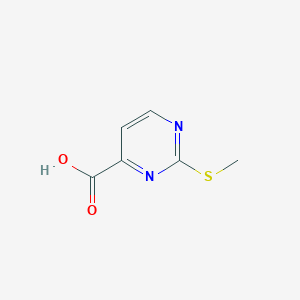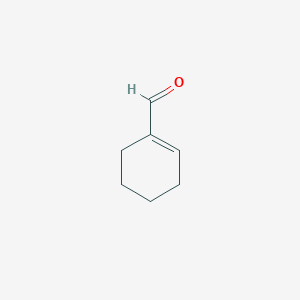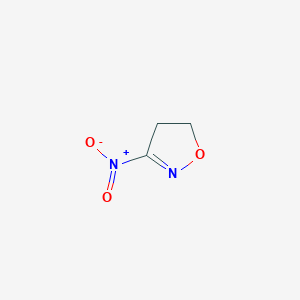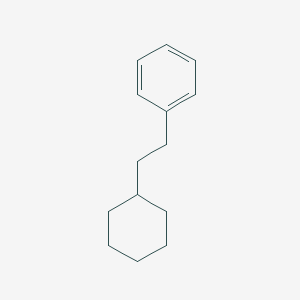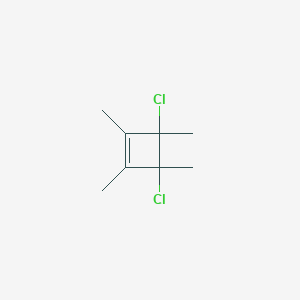
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene (DCCTMC) is a chemical compound that belongs to the class of cyclobutene derivatives. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a number of advantages for use in lab experiments. It is a highly reactive compound that can be easily synthesized and purified. Additionally, it has a wide range of applications in organic synthesis and antimicrobial research. However, one limitation of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is its potential toxicity, which must be carefully controlled in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. One area of interest is the development of new antimicrobial agents based on the chemical structure of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene and its potential applications in other areas of research, such as antioxidant and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is typically carried out through a series of chemical reactions involving the reaction of cyclobutene with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions due to its ability to undergo a variety of chemical reactions. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
1194-30-5 |
|---|---|
Nombre del producto |
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene |
Fórmula molecular |
C8H12Cl2 |
Peso molecular |
179.08 g/mol |
Nombre IUPAC |
3,4-dichloro-1,2,3,4-tetramethylcyclobutene |
InChI |
InChI=1S/C8H12Cl2/c1-5-6(2)8(4,10)7(5,3)9/h1-4H3 |
Clave InChI |
QJHFTVCGJZFLCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1(C)Cl)(C)Cl)C |
SMILES canónico |
CC1=C(C(C1(C)Cl)(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
